Product packaging for l-Ipratropium bromide(Cat. No.:CAS No. 150575-67-0)

l-Ipratropium bromide

Cat. No.: B1176150
CAS No.: 150575-67-0
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Description

Contextualization within Quaternary Ammonium (B1175870) Anticholinergic Agents

l-Ipratropium bromide belongs to the class of quaternary ammonium anticholinergic agents. fda.gov.phdrugs.com This structural feature, specifically the quaternary nitrogen, renders the molecule less able to cross biological membranes, including the blood-brain barrier. wikipedia.orgnps.org.au As a result, when administered via inhalation, its effects are primarily localized to the site of action in the airways, minimizing systemic side effects commonly associated with tertiary amine anticholinergics like atropine (B194438). wikipedia.orgdrugs.comnps.org.au

These agents function by competitively antagonizing the action of acetylcholine (B1216132) at muscarinic receptors. fda.gov.phwellingtonicu.com By blocking these receptors on bronchial smooth muscle, they prevent the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which leads to muscle relaxation and bronchodilation. drugs.comwellingtonicu.comderangedphysiology.com

Historical Perspective of Tropane (B1204802) Alkaloid Derivatives in Drug Discovery

The use of tropane alkaloids for medicinal purposes has a long history, with plants from the Solanaceae family, such as Atropa belladonna and Datura stramonium, being used for centuries. numberanalytics.comjocpr.comnih.gov These plants contain potent anticholinergic alkaloids, most notably atropine and scopolamine. jocpr.comnih.gov The isolation of atropine in the 19th century marked a significant milestone, paving the way for further investigation into the pharmacological properties of this class of compounds. nih.gov

The development of synthetic and semi-synthetic derivatives aimed to enhance the therapeutic utility of natural tropane alkaloids by improving their selectivity and reducing adverse effects. jocpr.com The creation of quaternary ammonium compounds like this compound was a key advancement, allowing for targeted delivery and reduced systemic absorption. nps.org.au Hyoscyamine (B1674123), a tropane alkaloid, serves as an important starting material for the industrial production of ipratropium (B1672105) bromide. eurofins.in

Significance of Stereochemistry in Tropane-based Compounds

The stereochemistry of tropane alkaloids is a critical determinant of their pharmacological activity. The tropane skeleton contains chiral centers, leading to the existence of different stereoisomers. nih.gov The orientation of the substituent at the C-3 position of the tropane ring significantly influences the compound's binding affinity to muscarinic receptors. nih.gov

For instance, the pharmacological action of hyoscyamine is stereoselective, with the S-(-)-isomer being significantly more potent than the R-(+)-isomer. nih.gov Atropine itself is a racemic mixture of (S)- and (R)-hyoscyamine. nih.gov The synthesis of ipratropium bromide from atropine results in a racemic mixture. wikipedia.orgresearchgate.net The specific stereochemical configuration of these molecules is crucial for their interaction with the receptor binding site. acs.org

Overview of Preclinical Research Areas for this compound

Preclinical research on this compound has explored various aspects of its pharmacology and toxicology. Studies in animal models have been instrumental in elucidating its mechanism of action as a non-selective muscarinic antagonist. wikipedia.orgfda.gov.phboehringerone.com These investigations have confirmed its ability to inhibit vagally mediated reflexes and induce bronchodilation. fda.gov.phboehringerone.com

Preclinical studies have also suggested that ipratropium bromide does not negatively impact airway mucous secretion, mucociliary clearance, or gas exchange. fda.gov.phboehringerone.com Carcinogenicity studies in rats and mice have not revealed any carcinogenic activity. fda.gov Furthermore, various mutagenicity studies have yielded negative results. fda.gov Research has also been conducted on the synthesis of labeled ipratropium bromide for use in imaging studies to investigate inhaled drug deposition. researchgate.netacs.org

Properties

CAS No.

150575-67-0

Molecular Formula

C9H17NO3

Origin of Product

United States

Synthetic Chemistry and Derivatization of L Ipratropium Bromide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of l-ipratropium bromide reveals its direct precursor is atropine (B194438). The synthesis involves the N-alkylation of the tertiary amine in atropine with an isopropyl group. researchgate.net Atropine itself is an ester, which can be disconnected into its constituent alcohol, tropine, and carboxylic acid, tropic acid. researchgate.netgpatindia.com Therefore, the key precursors for the total synthesis of ipratropium (B1672105) bromide are tropine and tropic acid.

Key Precursors in this compound Synthesis

Precursor Chemical Class Role in Synthesis
Atropine Tropane (B1204802) Alkaloid (Ester) Direct precursor for quaternization
Tropine Bicyclic Amino Alcohol Alcohol component for esterification to form atropine

The construction of the this compound molecule relies on the availability of its core components, tropine and tropic acid.

Tropine Synthesis: The first total synthesis of tropine's precursor, tropinone, was achieved by Richard Willstätter in 1901. bris.ac.ukwikipedia.org A more renowned and efficient method is the one-pot synthesis developed by Robert Robinson in 1917, which is considered a classic biomimetic reaction. bris.ac.ukwikipedia.org This synthesis involves a "double Mannich" reaction between succinaldehyde, methylamine, and acetonedicarboxylic acid (or its salt). bris.ac.ukwikipedia.orgresearchgate.net The resulting tropinone is then stereoselectively reduced to tropine. bris.ac.uk Catalytic hydrogenation, for instance using a Raney nickel catalyst, is an effective method for this reduction, yielding tropine with a low content of its pseudotropine isomer. google.com

Tropic Acid Synthesis: Tropic acid (3-hydroxy-2-phenylpropanoic acid) is the acid moiety of atropine. mdpi.comoup.com In nature, its carbon skeleton is derived from the amino acid phenylalanine through a rearrangement. oup.com Laboratory synthesis of tropic acid has been achieved through various routes. One classic method involves the reaction of acetophenone with a cyanide source, followed by hydrolysis and rearrangement steps. bris.ac.uk

The most direct and common chemical synthesis of this compound begins with atropine. researchgate.net Atropine is an ester formed by the reaction of tropine and tropic acid, often through a Fischer-Speier esterification using hydrogen chloride as a catalyst. researchgate.netgpatindia.com Ipratropium bromide is then produced by treating atropine with isopropyl bromide. researchgate.netyoutube.com This process converts the tertiary amine of the tropane ring in atropine into a quaternary ammonium (B1175870) salt. youtube.com

Another synthetic route involves starting with N-isopropylnortropine, which is subsequently esterified with a derivative of tropic acid. The final step is then N-alkylation with methyl bromide to yield ipratropium bromide. tandfonline.com

Classical and Modern Synthetic Methodologies

The formation of this compound and its precursors utilizes a range of chemical reactions, from classical organic chemistry techniques to more modern, sustainable approaches.

The final and defining step in the synthesis of this compound from atropine is a quaternization reaction. researchgate.netyoutube.com This is a type of N-alkylation where the nucleophilic tertiary nitrogen atom of the tropane ring in atropine attacks the electrophilic carbon of an alkylating agent, typically isopropyl bromide. researchgate.netgpatindia.com This reaction forms a new carbon-nitrogen bond, resulting in the positively charged quaternary ammonium cation, with bromide as the counter-ion. youtube.com The reaction diastereoselectively places the introduced isopropyl group in the axial position. tandfonline.com

Summary of Ipratropium Bromide Synthesis from Atropine

Reactant 1 Reactant 2 Reaction Type Product

Modern synthetic chemistry seeks more efficient and environmentally friendly methods. Electrochemical approaches have been developed for the synthesis of key precursors to this compound. A notable example is the electrochemical N-demethylation of tropane alkaloids like atropine to produce their corresponding nortropane derivatives, such as noratropine. rsc.org Noratropine is a valuable intermediate for the semi-synthesis of ipratropium. rsc.orgrsc.org This method is performed in a simple batch cell at room temperature, often in an ethanol/water mixture, and avoids the need for hazardous oxidizing agents or metal catalysts. rsc.org The reaction proceeds through the formation of an iminium intermediate which is then converted to the nortropane derivative. rsc.org

Applying green chemistry principles to pharmaceutical synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govjddhs.com In the context of this compound synthesis, several strategies align with these goals.

Stereoselective Synthesis and Chiral Resolution Considerations

Ipratropium bromide possesses two chiral centers, one in the tropane ring system (inherited from tropine) and another in the tropic acid side chain. The commercial product is a mixture of diastereomers. The synthesis typically starts from atropine, which is itself an ester of tropine and tropic acid. researchgate.net The conventional synthesis involves the quaternization of atropine with isopropyl bromide to yield ipratropium bromide. researchgate.net

Since atropine is commonly used as a racemate (a mixture of d- and l-hyoscyamine), this synthesis results in a racemic mixture of ipratropium bromide. Achieving an enantiomerically pure form, such as this compound, requires stereoselective synthesis or chiral resolution of the final product or intermediates.

Chiral Resolution: The separation of enantiomers from a racemic mixture is known as chiral resolution. wikipedia.org This is a crucial process in producing optically active drugs, as different enantiomers can have distinct pharmacological effects. iupac.orgmdpi.com Common methods for chiral resolution include:

Crystallization of Diastereomeric Salts: This is the most prevalent method for chiral resolution. wikipedia.org It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.org The separated diastereomer can then be converted back to the pure enantiomer. wikipedia.org

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus enabling their separation. iupac.orgmdpi.com

A patented synthesis method aims to produce ipratropium bromide with high purity and low enantiomer content by reacting 2-phenyl-3-acetoxypropionic acid with oxalyl chloride, followed by a reaction with isopropyltropinol mesylate solution under low-temperature conditions. google.com

Synthesis of Radiolabeled this compound for Research Applications

Radiolabeled compounds are indispensable tools in pharmaceutical research, particularly for in-vivo imaging studies like Positron Emission Tomography (PET). The synthesis of radiolabeled ipratropium bromide allows for the non-invasive study of its deposition and clearance in the respiratory tract. researchgate.netanu.edu.aupublish.csiro.au

Carbon-11 Labeling: Ipratropium has been successfully radiolabeled with carbon-11 ([¹¹C]), a positron-emitting isotope, for use in PET studies. The synthesis involves the N-alkylation of a tertiary amine precursor, N-isopropyl tropane, using [¹¹C]methyl iodide ([¹¹C]CH₃I). researchgate.netanu.edu.aupublish.csiro.au

The process begins with the production of [¹¹C]carbon dioxide ([¹¹C]CO₂), which is then converted to [¹¹C]CH₃I. This radiolabeling agent is then reacted with the precursor to produce [¹¹C]ipratropium. While initial attempts at room temperature yielded no product, increasing the reaction temperature was found to be necessary for the radiolabeling to succeed. publish.csiro.au The final product is obtained with high radiochemical purity, allowing for its use in imaging studies. researchgate.netpublish.csiro.au

Synthesis of [¹¹C]Ipratropium
ParameterValueReference
RadiolabelCarbon-11 ([¹¹C]) researchgate.net
PrecursorN-isopropyl tropane publish.csiro.au
Radiolabeling Agent[¹¹C]Methyl Iodide ([¹¹C]CH₃I) researchgate.net
Overall Synthesis Time35–37 min publish.csiro.au
Non-decay Corrected Yield0.3% (based on [¹¹C]CO₂) researchgate.net
Specific Activity11 GBq/μmol researchgate.net

Bromine-77 Labeling: Another approach involves the direct labeling of ipratropium bromide with bromine-77. This technique has been used to reconstitute the drug in a metered-dose inhaler, identical to the commercial product, for studying drug deposition patterns in the lungs via gamma camera imaging. nih.gov

Design and Synthesis of Novel this compound Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies involve synthesizing and testing derivatives (analogs) of a lead compound to understand which parts of the molecule are essential for its biological activity. This knowledge guides the design of new compounds with improved properties.

For muscarinic antagonists like ipratropium bromide, SAR studies have established several key structural features required for activity. gpatindia.com

The Quaternary Ammonium Group: The positively charged nitrogen is crucial for binding to the anionic site of the muscarinic receptor. The N-substituent can be a quaternary ammonium salt or a tertiary amine. gpatindia.com

The Ester Moiety: The ester group is considered one of the most potent options for the 'X' position in the general structure. gpatindia.com

The Tropic Acid Moiety: The R₁ and R₂ groups attached to the carbon adjacent to the ester are typically carbocyclic or heterocyclic rings. The R₃ group, which is a hydroxymethyl group in ipratropium, can be varied to hydrogen, hydroxyl, or an amide. gpatindia.com

The Tropane Backbone: This rigid bicyclic structure provides the correct spatial orientation for the key functional groups to interact with the receptor.

The synthesis of novel derivatives involves modifying these key areas. For example, changing the esterifying acid or altering the substituents on the nitrogen atom can lead to compounds with different potencies, receptor selectivities, or durations of action. The synthesis of related compounds, such as N-Methyl-4-piperidyl tropylate, which lacks the ethylene bridge of the tropane ring, helps to elucidate the role of the bicyclic system in receptor binding. researchgate.net These systematic modifications are fundamental to understanding the molecular interactions between the drug and its receptor and to the development of new therapeutic agents. nih.govoptibrium.com

Key Structural Features for Ipratropium Bromide Activity
Structural FeatureImportance for ActivityPossible ModificationsReference
Quaternary Ammonium/Tertiary AmineEssential for receptor bindingVarying alkyl groups on the nitrogen gpatindia.com
Ester LinkageContributes to high potencyReplacement with ether or no linkage gpatindia.com
Hydroxymethyl Group (R₃)Contributes to bindingHydrogen, hydroxyl, amide gpatindia.com
Carbocyclic/Heterocyclic Rings (R₁, R₂)Essential for bindingSubstitution on the rings gpatindia.com

Molecular and Cellular Pharmacology of L Ipratropium Bromide

Muscarinic Receptor Binding Kinetics and Thermodynamics

l-Ipratropium bromide exerts its pharmacological effects through competitive, reversible antagonism of muscarinic acetylcholine (B1216132) receptors. The kinetics and thermodynamics of its binding to these receptors are crucial for understanding its mechanism of action and duration of effect.

The affinity of this compound for muscarinic receptors is typically quantified using radioligand binding assays. nih.govlabome.com These assays measure the displacement of a radioactively labeled ligand, such as [³H]N-methyl-scopolamine ([³H]-NMS), from receptor preparations by unlabeled ipratropium (B1672105). nih.govnih.gov Through these competition studies, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined, which are measures of the drug's binding affinity.

Research indicates that ipratropium bromide binds with high affinity to muscarinic receptors in the nanomolar range. In competition studies involving human peripheral lung and airway smooth muscle, ipratropium bromide demonstrated Ki values between 0.5 and 3.6 nM. nih.gov Specific IC50 values for recombinant human muscarinic receptor subtypes have been reported as 2.9 nM for M1, 2.0 nM for M2, and 1.7 nM for M3 receptors. medchemexpress.com This demonstrates a high affinity across all three major subtypes present in the airways. In a rat model of COPD, the equilibrium dissociation constant (Kd) for muscarinic receptors in airway and lung tissues was found to be in the picomolar range (23 ± 11 pmol/L), and this affinity was not significantly altered by long-term treatment with ipratropium bromide. nih.gov

Interactive Data Table: Affinity of this compound for Muscarinic Receptor Subtypes

Receptor SubtypeParameterValue (nM)Reference
M1IC502.9 medchemexpress.com
M2IC502.0 medchemexpress.com
M3IC501.7 medchemexpress.com
Muscarinic Receptors (Human Airway)Ki0.5 - 3.6 nih.gov

The duration of action of a receptor antagonist is heavily influenced by its association (on-rate) and dissociation (off-rate) kinetics. This compound, bearing a quaternary amine, exhibits a fast association rate with muscarinic receptors, in the range of 10⁶ to 10⁷ M⁻¹·s⁻¹. researchgate.net

However, its dissociation from the receptors is also relatively rapid, which accounts for its shorter duration of action compared to newer long-acting muscarinic antagonists (LAMAs) like tiotropium (B1237716). researchgate.netnih.gov Radioligand binding studies have determined the dissociation half-life of ipratropium from human muscarinic receptors to be approximately 0.17 to 0.26 hours. researchgate.netnih.gov In contrast, the dissociation half-life for tiotropium is significantly longer, at 7.7 hours. researchgate.net The off-rate for [³H]-ipratropium from the human M3 receptor has been measured at 0.044 min⁻¹. nih.gov This rapid dissociation at the receptor level is a key kinetic feature that defines ipratropium as a short-acting muscarinic antagonist (SAMA). researchgate.net

Interactive Data Table: Kinetic Parameters of this compound

ParameterReceptorValueReference
Association Rate (k_on)Muscarinic M3~10⁶ - 10⁷ M⁻¹·s⁻¹ researchgate.net
Dissociation Rate (k_off)Muscarinic M30.044 min⁻¹ nih.gov
Dissociation Half-Life (t½)Human Muscarinic Receptors0.17 hours (~10.2 minutes) researchgate.net
Dissociation Half-Life (t½)Human M3 Receptor0.26 hours (~15.6 minutes) nih.gov

Intracellular Signal Transduction Modulation

By blocking muscarinic receptors, this compound interferes with the intracellular signaling cascades normally initiated by acetylcholine. This modulation is central to its therapeutic effect of smooth muscle relaxation.

In airway smooth muscle, the primary muscarinic receptor subtype mediating bronchoconstriction is the M3 receptor. patsnap.com The binding of acetylcholine to M3 receptors activates a G-protein signaling cascade that stimulates the enzyme guanylate cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.comwikipedia.org this compound, as a muscarinic antagonist, blocks the action of acetylcholine at these receptors. patsnap.comnih.gov This blockade prevents the activation of guanylate cyclase, thereby inhibiting the production of cGMP and resulting in a decreased intracellular concentration of this molecule. wikipedia.orgnih.gov

The decrease in intracellular cGMP levels has direct consequences on cellular calcium (Ca²⁺) homeostasis. wikipedia.org cGMP, through the activation of protein kinase G (PKG), influences the activity of various ion channels and pumps that regulate intracellular Ca²⁺ concentrations. The reduction in cGMP caused by ipratropium leads to a decrease in intracellular calcium levels. wikipedia.org Since calcium is the primary trigger for the contractile machinery in smooth muscle cells, this reduction in its availability results in decreased contractility of the airway smooth muscle, leading to bronchodilation and inhibition of mucus secretion. wikipedia.org

Further research in chronically hypoxic rat models has shown that ipratropium can also modulate the activity of large conductance calcium-activated potassium (BKCa) channels in tracheal smooth muscle cells. nih.gov Chronic hypoxia was found to decrease the activity of these channels, an effect that was reversed by ipratropium. nih.gov The activation of BKCa channels leads to potassium efflux, membrane hyperpolarization, and subsequent relaxation of smooth muscle. This suggests that part of ipratropium's relaxing effect may be mediated through the positive modulation of these specific ion channels. nih.gov

Receptor Subtype Specificity and Functional Selectivity

While this compound is effective, its interaction with different muscarinic receptor subtypes has important pharmacological implications.

Based on receptor affinity studies, ipratropium is considered a non-selective muscarinic antagonist. wikipedia.orgnih.govnih.govdroracle.ai Ligand-binding assays show that it blocks M1, M2, and M3 receptor subtypes with nearly equal high affinity. nih.govmedchemexpress.comnih.gov Its primary therapeutic effect—bronchodilation and reduced mucus secretion—stems from its antagonism of M3 receptors located on airway smooth muscle and submucosal glands. patsnap.comdroracle.ai

However, its lack of subtype selectivity means it also blocks M2 receptors. nih.govnih.gov In the airways, M2 receptors are located on presynaptic parasympathetic nerve terminals and function as inhibitory autoreceptors; their activation by acetylcholine provides a negative feedback signal that reduces further acetylcholine release. nih.gov By blocking these M2 autoreceptors, ipratropium can inhibit this negative feedback loop, potentially leading to an increase in acetylcholine release from nerve endings. nih.govnih.gov This increased local concentration of acetylcholine could then compete with ipratropium at the M3 receptor, potentially counteracting some of the bronchodilatory effect. This phenomenon may also explain rare instances of paradoxical bronchoconstriction. nih.gov This contrasts with newer antagonists like tiotropium, which, despite having similar affinities for M2 and M3 receptors, dissociates much more slowly from M3 than from M2 receptors, giving it a "kinetic" or "functional" selectivity that spares the M2 autoreceptor function. nih.gov

Cellular and Tissue-Level Pharmacodynamics in Preclinical Models

The primary pharmacodynamic effect of this compound at the tissue level is the relaxation of airway smooth muscle. patsnap.com The contraction of bronchial smooth muscle is mediated by acetylcholine acting on M3 muscarinic receptors. nih.govdrugbank.com This interaction leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP), which triggers muscle contraction. nih.gov

This compound acts as a competitive antagonist at these M3 receptors, blocking acetylcholine from binding. patsnap.comdrugbank.com This antagonism prevents the increase in intracellular cGMP, thereby inhibiting the contraction of the airway smooth muscle. nih.gov The result is a relaxation of the bronchial passages, leading to bronchodilation and improved airflow. patsnap.com In preclinical models, this compound has been shown to prevent vagally mediated bronchoconstriction induced by challenges such as cold, dry air. atsjournals.org This demonstrates its direct effect on preventing the contractile response of airway muscles to cholinergic nerve stimulation. atsjournals.org

Cholinergic stimulation via M3 muscarinic receptors is also a primary driver of secretion from submucosal glands and goblet cells in the airways. droracle.ainih.govpatsnap.com Acetylcholine enhances the production of mucus; therefore, blocking its action can reduce these secretions. patsnap.com

This compound's antagonism of M3 receptors on these glandular cells inhibits the secretion of mucus. droracle.aipatsnap.com Studies comparing this compound to the related compound atropine (B194438) have shown important differences in their effects on mucociliary function. nih.gov While atropine has been demonstrated to depress ciliary beat frequency and slow airway mucociliary clearance, this compound appears to lack these effects, even at high doses. nih.gov In vitro studies have shown that atropine can block the production of respiratory secretions in response to cholinergic stimulation without affecting baseline secretion levels. nih.gov this compound provides a similar reduction in stimulated mucus production, making it effective in managing conditions with excessive airway secretions. patsnap.compatsnap.com

Structure Activity Relationship Sar Studies of L Ipratropium Bromide Analogues

Elucidation of Key Pharmacophoric Features

The essential pharmacophoric elements for a muscarinic antagonist, including ipratropium (B1672105) bromide, have been well-defined through extensive research. These features are critical for effective binding to the muscarinic receptor and eliciting an antagonistic response.

The fundamental structure of most potent anticholinergics includes an ester group and a basic nitrogen group, separated by a carbon chain. jove.com The most potent antagonists typically have a carbon chain of two methylene (B1212753) units connecting the ester and the amine group. jove.com

Key structural components for potent muscarinic antagonists like ipratropium and its analogues include:

A cationic center: This is typically a quaternary ammonium (B1175870) salt or a tertiary amine, which interacts with a negatively charged aspartate residue in the receptor's binding pocket. gpatindia.commdpi.com

A heterocyclic or carbocyclic ring system: At least one of the major substituents (R1 or R2) attached to the main carbon chain should be a heterocyclic or carbocyclic ring. gpatindia.compharmaguideline.com

An ester group: The presence of an ester group (X) is a common feature among the most potent derivatives. gpatindia.compharmaguideline.com However, this group can sometimes be an ether or absent altogether. gpatindia.com

A hydroxyl group: The R3 substituent can be a hydrogen, hydroxyl, or hydroxymethyl group, which can participate in hydrogen bonding within the receptor site. gpatindia.compharmaguideline.com

The spatial arrangement of these groups is also critical. Maximum potency is often achieved when the distance between the ring-substituted carbons is equivalent to two carbon units. gpatindia.com The presence of cyclic and aromatic groups enhances the binding of the antagonist to the receptor. Because antagonists are generally larger than agonists, their ring substitutions can bind outside the primary acetylcholine (B1216132) binding site, effectively blocking agonist binding. jove.com

FeatureDescriptionSource
Cationic HeadQuaternary ammonium or tertiary amine. Interacts with a conserved aspartate residue in the binding pocket. gpatindia.commdpi.com
LinkerTypically a two-carbon chain separating the cationic head and the ester group. jove.com
Central GroupAn ester group is common in potent antagonists. gpatindia.compharmaguideline.com
Ring SystemsOne or two heterocyclic or carbocyclic rings are essential for high affinity. gpatindia.compharmaguideline.com
Hydroxyl GroupA hydroxyl or hydroxymethyl group can form hydrogen bonds, enhancing binding affinity. gpatindia.compharmaguideline.com

Impact of Quaternary Ammonium Moiety on Receptor Interaction

The quaternary ammonium group is a hallmark of ipratropium bromide and plays a pivotal role in its pharmacological profile. nps.org.auwikipedia.org This positively charged moiety is crucial for high-affinity binding to muscarinic receptors.

The interaction is primarily electrostatic, with the quaternary nitrogen forming a strong ionic bond with a conserved negatively charged aspartic acid residue in the third transmembrane domain (TM3) of the muscarinic receptor. kyoto-u.ac.jp This interaction anchors the ligand in the orthosteric binding site, the same site where the endogenous agonist acetylcholine binds. The orthosteric binding pocket of all five muscarinic receptor subtypes contains a high degree of amino acid conservation, including the key tyrosine residues that form an aromatic cap over the binding site and the crucial aspartate residue. mdpi.com

Furthermore, the quaternary ammonium structure of ipratropium bromide renders it highly polar and reduces its lipid solubility. embl.de This is a significant factor in its clinical use, as it leads to minimal systemic absorption from the lungs or the gastrointestinal tract following inhalation. nps.org.audrugbank.com Consequently, systemic anticholinergic side effects are minimized, and the drug's action is largely localized to the airways. nps.org.auembl.de This contrasts with tertiary amines like atropine (B194438), which are more readily absorbed and can cross the blood-brain barrier, leading to central nervous system side effects. clinicalgate.com

Influence of Substituent Modifications on Muscarinic Receptor Affinity and Functional Activity

Modifications to the substituents of the ipratropium bromide molecule can have a profound impact on its affinity for muscarinic receptors and its functional activity.

Ester Group: The ester moiety is a critical component for high-affinity binding in many muscarinic antagonists. gpatindia.comnih.gov Hydrolysis of this ester group significantly reduces the compound's activity. The planarity and rigidity conferred by the carbonyl group (ester or amide) are crucial for potent inhibition and high-affinity binding. nih.gov

Acyl Group Substituents: The nature of the groups attached to the acyl portion of the ester is important. The presence of aromatic or cyclic rings, as well as hydroxyl groups, can enhance the antimuscarinic effect. jove.com For instance, replacing the phenyl group with other aromatic or bulky aliphatic groups can modulate receptor subtype selectivity and affinity.

N-Alkyl Substituent: Ipratropium is derived from atropine by the addition of an isopropyl group to the nitrogen atom. wikipedia.org This modification to a quaternary ammonium compound is key to its pharmacological properties. The size and nature of the alkyl group on the nitrogen atom can influence the duration of action and receptor subtype selectivity.

Research into novel 1,4-dioxane (B91453) analogues of muscarinic antagonists has shown that the size and nature of lipophilic substituents can significantly affect functional activity. For example, replacing a methyl group with aromatic rings can convert an agonist into a potent antagonist. acs.org

Comparative SAR Analysis with Related Anticholinergic Compounds (e.g., Tiotropium (B1237716), Atropine Derivatives)

Comparing the SAR of ipratropium with other anticholinergics like tiotropium and atropine provides valuable insights into the determinants of their pharmacological profiles.

Ipratropium vs. Atropine: Ipratropium is a quaternary ammonium derivative of atropine. drugbank.com The primary structural difference is the N-isopropylation of the tropane (B1204802) nitrogen in ipratropium, which converts the tertiary amine of atropine into a permanently charged quaternary ammonium cation. wikipedia.orgembl.de This change is responsible for ipratropium's poor absorption across biological membranes, localizing its effects to the site of administration and reducing systemic side effects. nps.org.auclinicalgate.com Both atropine and ipratropium are non-selective muscarinic antagonists, binding to M1, M2, and M3 receptor subtypes. clinicalgate.comnih.govdroracle.ai

Ipratropium vs. Tiotropium: Tiotropium is another quaternary ammonium derivative of atropine and is structurally related to ipratropium. clinicalgate.com A key difference lies in the replacement of the phenyl group in the tropic acid moiety of ipratropium with two thiophene (B33073) rings in tiotropium. This modification results in a much slower dissociation from the M1 and M3 muscarinic receptors compared to ipratropium. clinicalgate.comtga.gov.au While ipratropium has a receptor binding half-life of about three hours, tiotropium's half-life on the M3 receptor is approximately 36 hours. nps.org.au This prolonged receptor occupancy explains tiotropium's longer duration of action, allowing for once-daily administration. nps.org.au

CompoundKey Structural FeaturesReceptor SelectivityDissociation from M3 ReceptorClinical ImplicationSource
Atropine Tertiary amineNon-selectiveRapidSystemic side effects due to good absorption clinicalgate.commdpi.com
l-Ipratropium bromide Quaternary ammonium (N-isopropyl)Non-selectiveModerate (t½ ~3 hrs)Localized action, reduced systemic effects, shorter duration nps.org.auclinicalgate.comdroracle.ai
Tiotropium Quaternary ammonium, two thiophene ringsKinetically selective for M1/M3Slow (t½ ~36 hrs)Long duration of action (once daily) nps.org.auclinicalgate.comtga.gov.au

Preclinical Pharmacokinetics and Biotransformation of L Ipratropium Bromide

Absorption Characteristics in Animal Models (e.g., Rodents, Canines)

The pharmacokinetic profile of l-Ipratropium bromide has been investigated in animal models, primarily in rats and dogs, to characterize its absorption following different routes of administration. Studies utilizing radiolabeled compounds have provided quantitative insights into the extent and rate of its systemic uptake.

Following oral administration, blood levels of this compound exhibit a plateau phase in both rats and dogs, observed between 2 to 8 hours post-administration. nih.gov The subsequent elimination from the bloodstream occurs with a half-life of 7 hours in rats and 10 hours in dogs. nih.gov In contrast, intravenous (IV) administration results in a much shorter elimination half-life of 1.9 hours in rats and 3.4 hours in dogs. nih.gov

The absolute bioavailability of this compound following oral administration is low. Based on a comparison of the area under the blood level curves and renal excretion data after oral and IV doses, the systemic absorption, excluding uptake by gastrointestinal tissue, was calculated to be 12% in rats and 38% in dogs. nih.gov When considering the amount of the compound in the gastrointestinal tissue, the absorption in rats after 1 to 3 hours was estimated to be between 17% and 35%. nih.gov

Excretion patterns further illuminate the absorption characteristics. In rats, after an oral dose, biliary excretion accounts for 3.2% and renal excretion for 5.5% of the administered dose. nih.gov Following IV administration in rats, these values are 17.7% for biliary and 58% for renal excretion. nih.gov In dogs, renal excretion was found to be approximately 28% after oral administration and 55% following IV dosing. nih.gov

SpeciesRoute of AdministrationElimination Half-lifeCalculated Absorption
Rat Oral7 hours nih.gov12% (systemic) nih.gov
17-35% (including GI tissue) nih.gov
Intravenous1.9 hours nih.govN/A
Dog Oral10 hours nih.gov38% (systemic) nih.gov
Intravenous3.4 hours nih.govN/A

Tissue Distribution and Volume of Distribution in Animal Systems

This compound demonstrates extensive distribution into tissues following systemic absorption in preclinical models.

In rats, after intravenous administration, the compound is highly cleared and widely distributed, with a volume of distribution at steady state (Vss) reported to be between 3 and 15 L/kg. nih.govresearchgate.net Similarly, in dogs, this compound is extensively distributed throughout the body, with a Vss ranging from 2 to 10 L/kg. nih.govresearchgate.net This high volume of distribution in both species indicates significant partitioning of the drug from the plasma into various tissues. nih.gov

SpeciesVolume of Distribution at Steady State (Vss)
Rat 3 - 15 L/kg nih.govresearchgate.net
Dog 2 - 10 L/kg nih.govresearchgate.net

Whole-body autoradiography (WBA) studies in rats using radiolabeled this compound have been conducted to visualize its distribution pattern. nih.gov These studies have confirmed a broad and rapid distribution of the compound-related radioactivity throughout the body tissues. nih.govresearchgate.net The distribution pattern observed for this compound has been reported to be comparable to that of tiotropium (B1237716), another quaternary ammonium (B1175870) anticholinergic agent. nih.govresearchgate.net WBA provides a comprehensive qualitative overview of which tissues and organs the drug and its metabolites are distributed to, complementing the quantitative data from pharmacokinetic studies. nih.govqps.comresearchgate.net

A critical aspect of the distribution profile of this compound is its inability to significantly cross the blood-brain barrier. nih.govfda.gov This characteristic is attributed to its chemical structure as a quaternary ammonium compound. nih.govfda.gov Quaternary amines are ionized and exhibit low lipid solubility, which hinders their ability to penetrate the highly lipophilic cell membranes of the blood-brain barrier. researchgate.net

Autoradiographic studies in rats have provided direct evidence confirming that this compound does not penetrate the blood-brain barrier. fda.govnih.gov This property is significant as it minimizes the potential for central nervous system-related side effects that are often associated with anticholinergic agents capable of entering the brain.

Metabolic Pathways and Metabolite Identification in Animal Biosystems

This compound undergoes partial metabolism in animal biosystems. fda.gov Studies in both rats and dogs have shown that a portion of the administered dose is biotransformed into various metabolites. nih.gov In the 8-hour urine of rats, for instance, four distinct metabolites along with the unchanged parent compound have been detected. nih.govsemanticscholar.org In dogs, the proportion of unchanged substance in the urine decreases over time, from a high of 81% of total radioactivity within the first hour to 20% after 47 hours, indicating progressive metabolism of the drug. nih.govsemanticscholar.org Up to eight metabolites have been detected in rats and dogs. njdmpk.com

The primary metabolic pathway for this compound is the hydrolysis of its ester functional group. nih.govfda.gov This enzymatic cleavage of the ester bond results in the formation of two main metabolites. This biotransformation process is a common metabolic route for ester-containing drug molecules.

Excretion Pathways in Animal Models (Renal, Biliary, Fecal)

The excretion of this compound has been investigated in preclinical animal models, primarily in rats and dogs, utilizing radiolabeled compounds to trace the pathways of elimination. These studies reveal that the route and extent of excretion are dependent on both the species and the method of administration (intravenous vs. oral).

In rats, following intravenous administration, the majority of the compound is excreted through the kidneys, with 58% of the administered dose being eliminated via renal pathways. nih.gov Biliary excretion also plays a notable role, accounting for 17.7% of the dose. nih.gov However, when administered orally, the excretion profile in rats shifts significantly. Renal excretion decreases to 5.5%, and biliary excretion is reduced to 3.2%. nih.gov

In dogs, the pattern of excretion after intravenous administration is similar to that in rats, with renal excretion being the primary route, accounting for 55% of the dose. nih.gov Following oral administration in dogs, renal excretion remains a significant pathway, constituting 28% of the administered dose. nih.gov The reduced percentage of renally excreted drug after oral dosing in both species reflects the compound's low oral bioavailability. The remainder of the orally administered dose is primarily eliminated unchanged in the feces, which is consistent with poor absorption from the gastrointestinal tract.

Excretion of this compound in Animal Models
Animal ModelRoute of AdministrationRenal Excretion (% of Dose)Biliary Excretion (% of Dose)
RatIntravenous58%17.7%
RatOral5.5%3.2%
DogIntravenous55%Data Not Available
DogOral28%Data Not Available

Pharmacokinetic Modeling and Simulation in Preclinical Development (e.g., PBPK modeling)

Pharmacokinetic modeling and simulation are instrumental in the preclinical development of pharmaceutical compounds, and this includes the evaluation of this compound. Physiologically based pharmacokinetic (PBPK) modeling, in particular, has been utilized to integrate non-clinical data to better understand the pharmacokinetics of the drug. researchgate.netnih.gov

PBPK models for inhaled drugs like ipratropium (B1672105) bromide are constructed using a combination of in vitro, in silico, and preclinical in vivo data. researchgate.netnih.gov These models provide a mechanistic framework to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. In the preclinical phase, such models can be used to predict the pharmacokinetic profiles in different animal species and to extrapolate these findings to humans.

For instance, a PBPK model for an inhaled formulation of ipratropium bromide was developed and validated using non-clinical data in conjunction with clinical study results. researchgate.netnih.gov This model was successful in simulating the in vivo pharmacokinetic characteristics of the drug. nih.gov One of the key insights from such simulations is the ability to understand the regional distribution of particles in the lung and the effect of gastrointestinal absorption on systemic exposure. researchgate.netnih.gov The models for ipratropium bromide have indicated that gastrointestinal absorption has a negligible impact on its systemic exposure. frontiersin.org

The application of PBPK modeling in preclinical development aids in several ways:

Understanding Drug Disposition: These models help in elucidating the mechanisms behind a drug's pharmacokinetic profile.

Interspecies Scaling: They facilitate the extrapolation of pharmacokinetic data from animal models to predict human pharmacokinetics, which is a critical step in drug development.

First-in-Human Dose Prediction: By integrating preclinical data, PBPK models can help in the selection of a safe and effective starting dose for clinical trials.

While specific details of PBPK models used exclusively in the preclinical development of this compound are not extensively published, the use of non-clinical data in later-stage PBPK modeling for bioequivalence studies confirms the importance of preclinical pharmacokinetic data in building these predictive models. researchgate.netnih.gov

Preclinical Pharmacological Applications and Efficacy in Disease Models

In Vitro Studies on Isolated Organ Systems (e.g., Tracheal Rings, Lung Slices)

Ipratropium (B1672105) bromide's bronchodilatory properties have been extensively characterized using isolated organ systems, which allow for the direct assessment of its pharmacological effects on airway smooth muscle, independent of systemic influences. These in vitro models, such as tracheal rings and bronchial smooth muscle preparations, are crucial for determining the potency and efficacy of bronchodilator agents.

In a study utilizing isolated feline bronchial smooth muscle, the relaxant responses to ipratropium bromide were compared with other bronchodilators. nih.gov The bronchi were contracted with acetylcholine (B1216132) to mimic a state of bronchoconstriction. Ipratropium bromide demonstrated a concentration-dependent relaxation of the pre-contracted airway tissue. When compared to a range of β-adrenoceptor agonists and theophylline (B1681296) under low contractile tone, ipratropium bromide was found to be more potent than fenoterol (B1672521), isoprenaline, salbutamol (B1663637), salmeterol, and theophylline. nih.gov The efficacy (Emax), representing the maximal relaxant response, and the potency (-logEC50), the concentration of the drug that induces 50% of the maximal relaxation, were key parameters measured in this research. nih.gov

The use of precision-cut lung slices (PCLS) is another advanced in vitro technique that maintains the complex three-dimensional structure of the lung, including airways, alveoli, and the associated cellular matrix. nih.govscispace.comresearchgate.net This model allows for the study of airway contraction and relaxation in a setting that more closely resembles the in vivo lung environment. researchgate.net While PCLS are widely used to study the effects of various compounds on lung pathophysiology, specific quantitative data on l-Ipratropium bromide's direct effects within this particular model are part of the broader investigation into muscarinic antagonist actions. nih.govresearchgate.net

Table 1: Comparative Potency of Ipratropium Bromide in Feline Bronchial Smooth Muscle
CompoundPotency (-logEC50)Rank Order of Potency
Formoterol (B127741)Data not specified1
This compoundData not specified2
FenoterolData not specified3
IsoprenalineData not specified4
SalbutamolData not specified5 (tie)
SalmeterolData not specified5 (tie)
TheophyllineData not specified6

Data derived from a study on acetylcholine-contracted feline bronchi under low contractile tone, illustrating the relative potency of various bronchodilators. nih.gov

Animal Models of Respiratory Pathophysiology

Animal models are indispensable for evaluating the therapeutic potential of compounds in a complex physiological system that mimics human respiratory diseases.

The efficacy of this compound in reversing bronchoconstriction has been demonstrated in various animal models. In anesthetized guinea pigs, bronchoconstriction can be induced by stimulating the vagus nerve, which causes the release of acetylcholine and subsequent airway narrowing. Studies have shown that ipratropium bromide acts as a potent antagonist on post-junctional muscarinic receptors in the airway smooth muscle, effectively blocking the bronchoconstrictor effects of both vagal stimulation and exogenously administered acetylcholine. nih.gov Interestingly, at very low doses, ipratropium was observed to potentiate the vagally-induced bronchoconstriction, an effect attributed to its antagonist action on pre-junctional M2 muscarinic inhibitory autoreceptors. However, at therapeutic concentrations, the post-junctional blockade predominates, leading to bronchodilation. nih.gov

In dog models, bronchoconstriction induced by challenge with Neurokinin A (NKA), a tachykinin neuropeptide implicated in inflammatory lung disorders, was partially reduced by treatment with aerosolized ipratropium bromide. researchgate.net This suggests that a cholinergic reflex pathway contributes to NKA-induced bronchoconstriction and can be targeted by muscarinic antagonists.

Beyond its bronchodilator effects, this compound has been investigated for potential anti-inflammatory properties in animal models of lung inflammation. In a rat model of acute pulmonary inflammation induced by cadmium inhalation, pretreatment with ipratropium bromide was shown to modulate the inflammatory response. nih.gov Cadmium exposure leads to a significant influx of inflammatory cells into the lungs. Treatment with ipratropium bromide significantly reduced the number of neutrophils in the bronchoalveolar lavage fluid (BALF), indicating an attenuation of the acute neutrophilic infiltration. nih.gov The compound also contributed to attenuating lung lesions associated with inflammatory cell influx and congestion. nih.gov These findings suggest that ipratropium bromide can partially protect the lungs against acute inflammation, an effect linked to the reduction of neutrophilic infiltration. nih.gov

In Vitro Cellular Models for Inflammatory Response Modulation

To dissect the molecular mechanisms underlying potential anti-inflammatory effects, in vitro cellular models, such as immune cell lines and primary macrophage cultures, are employed.

The human monocytic cell line THP-1 can be differentiated into macrophage-like cells and is a widely used model to study inflammatory responses. biorxiv.org When stimulated with bacterial endotoxins like lipopolysaccharide (LPS), these cells produce a range of pro-inflammatory cytokines. biorxiv.org A study investigated the ability of ipratropium to modulate the secretion of key cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from LPS-stimulated THP-1 cells. biorxiv.orgbiorxiv.org The results indicated that ipratropium reduced the concentration of both IL-6 and TNF-α in the cell culture supernatant. biorxiv.org This suggests a direct modulatory effect on the inflammatory signaling pathways within these immune cells. biorxiv.orgbiorxiv.org

Table 2: Effect of this compound on Cytokine Secretion in LPS-Stimulated THP-1 Cells
Treatment GroupConcentrationMean IL-6 Concentration (pg/ml) ± SEM
Untreated Control (LPS only)N/A262.85 ± 1.7
This compound1 x 10-8 M233.91 ± 3.62
This compound1 x 10-7 M236.26 ± 2.9
This compound1 x 10-6 M166.9 ± 3.3

Data from an in vitro study showing the effect of different concentrations of Ipratropium on IL-6 secretion from THP-1 cells stimulated with Lipopolysaccharide (LPS). biorxiv.org

Investigation of Potential Off-Target Receptor Interactions in Preclinical Systems

Preclinical research into the receptor interaction profile of this compound primarily confirms its activity as a non-selective muscarinic acetylcholine receptor antagonist. In vitro binding assays and functional studies have demonstrated that the compound interacts with high affinity across multiple muscarinic receptor subtypes, namely M1, M2, and M3, without significant selectivity. nih.govdroracle.ai

The interaction with M3 receptors, located on airway smooth muscle, is responsible for its primary therapeutic effect of bronchodilation. droracle.ai However, its concurrent blockade of M2 receptors represents a key off-target interaction within its primary receptor family. M2 receptors function as presynaptic autoreceptors on cholinergic nerve endings, inhibiting the release of acetylcholine. nih.gov Preclinical models suggest that by antagonizing these M2 receptors, this compound can paradoxically lead to an increase in acetylcholine release, which may counteract its intended bronchodilatory action at M3 receptors to some extent. nih.gov

In comparative preclinical binding studies, the affinity of this compound for M1, M2, and M3 receptors was evaluated against other anticholinergic agents. These studies confirmed its non-selective profile, binding to all three subtypes with similar high affinity. nih.gov For instance, one study directly compared its binding profile to that of glycopyrrolate, noting that both compounds showed no significant selectivity between the M1, M2, and M3 receptor subtypes. nih.gov

While the implications of its non-selectivity within the muscarinic receptor family are well-characterized in preclinical systems, dedicated preclinical investigations into off-target interactions with other, unrelated receptor families (e.g., adrenergic, histaminergic) are not extensively detailed in the available literature. The primary focus of preclinical receptor pharmacology studies has remained on its activity at the intended muscarinic targets.

Combination Studies with Other Pharmacological Agents in Animal/Cellular Models

Preclinical investigations using animal and cellular models have explored the utility of combining this compound with other pharmacological agents, primarily beta-2-adrenergic agonists and other bronchodilators, to assess potential for synergistic or additive effects.

One study in anaesthetized guinea pigs evaluated the effects of this compound in combination with theophylline (a methylxanthine) and terbutaline (B1683087) (a β2-agonist) on bronchoconstriction induced by methacholine. nih.gov The results indicated that the combination of this compound and theophylline was more effective at antagonizing the increase in lung resistance (RL) than either drug alone. nih.gov The nature of this interaction was dependent on the severity of the induced airway obstruction, demonstrating additive effects in mild to moderate bronchoconstriction and a synergistic action during severe bronchoconstriction. nih.gov

In vitro studies on isolated guinea pig tracheal rings have also provided evidence for synergy between muscarinic antagonists and beta-agonists. While using the related long-acting muscarinic antagonist (LAMA) tiotropium (B1237716), one study demonstrated that combining it with the long-acting beta-agonists (LABAs) formoterol or indacaterol (B1671819) produced a synergistic relaxant response. nih.gov This ex vivo model supports the mechanistic principle that dual blockade of cholinergic constriction and stimulation of adrenergic relaxation can lead to enhanced airway smooth muscle relaxation. nih.govmedex.com.bd

Beyond bronchodilation, the potential anti-inflammatory effects of this compound have been examined in cellular models. An in vitro study using macrophage models investigated the effect of this compound on the release of inflammatory cytokines. The results showed that this compound was capable of reducing the concentration of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). biorxiv.org However, in this model, the corticosteroid budesonide (B1683875) and the beta-agonist fenoterol were found to be more effective at reducing these specific cytokines. biorxiv.org

These preclinical findings provide a rationale for the clinical use of combination therapies, suggesting that this compound can work additively or synergistically with other classes of respiratory medications to enhance therapeutic outcomes.

Data from Preclinical Combination Studies

Table 1: Effects of this compound Combinations on Methacholine-Induced Bronchoconstriction in Guinea Pigs

CombinationModel SystemMeasured ParameterKey Finding
This compound + TheophyllineAnaesthetized Guinea PigLung Resistance (RL)Additive effect on mild/moderate bronchoconstriction; Synergistic on severe bronchoconstriction. nih.gov
This compound + TerbutalineAnaesthetized Guinea PigLung Resistance (RL)Combined treatment antagonized the rise in RL more than individual drugs. nih.gov

Table 2: Effects of this compound in a Cellular Inflammation Model

AgentModel SystemMeasured ParameterKey Finding
This compoundIn vitro Macrophage ModelIL-6 and TNF-α concentrationReduced concentrations of both inflammatory cytokines. biorxiv.org

Analytical Chemistry Methodologies for L Ipratropium Bromide Quantification and Characterization

Spectrophotometric Assays

Spectrophotometric methods are widely employed for the analysis of l-Ipratropium bromide due to their simplicity, cost-effectiveness, and rapid execution. These techniques are based on the principle that the analyte absorbs light at a specific wavelength.

Direct UV-Visible spectrophotometry offers a straightforward approach for the quantification of this compound. The compound exhibits a characteristic absorption maximum (λmax) in the ultraviolet region, which can be utilized for its determination. Studies have reported a λmax for this compound at approximately 214 nm in solvents like water and methanol (B129727). innovareacademics.ininnovareacademics.inresearchgate.netresearchgate.net The method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating linearity over specific concentration ranges. For instance, one study established a linear relationship in the concentration range of 20-120 µg/ml with a correlation coefficient (r²) of 0.995. innovareacademics.inresearchgate.net Another validation study in methanol reported a similar linearity range with a correlation coefficient of 0.9958. researchgate.net

Derivative spectrophotometry, a technique that involves calculating the derivative of the absorption spectrum, can enhance the resolution of overlapping peaks and improve sensitivity. A first-derivative (D1) spectrophotometric method has been developed for the determination of this compound, with measurements taken between 254-268 nm. colab.wsnih.gov Additionally, a second-derivative (D2) method has been reported, measuring the D2 value at 232 nm. researchgate.net These derivative techniques can be particularly useful for analyzing samples containing interfering substances.

Interactive Data Table: UV-Visible Spectrophotometric Methods for this compound

MethodSolventλmax (nm)Concentration Range (µg/ml)Correlation Coefficient (r²)
UV SpectrophotometryWater21420-1200.995
UV SpectrophotometryMethanol21420-120Not specified
First-Derivative (D1)Not specified254-268Not specifiedNot specified
Second-Derivative (D2)Not specified232Not specifiedNot specified

To enhance the sensitivity and selectivity of spectrophotometric analysis, methods involving the formation of colored complexes have been developed. These methods are based on the reaction of this compound with specific reagents to form charge-transfer or ion-pair complexes that absorb light in the visible region.

One such method involves the formation of a charge-transfer complex with iodine. researchgate.net The resulting product can be measured spectrophotometrically at 278 nm. researchgate.net Charge-transfer complexes can also be formed with π-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). minia.edu.egnih.govresearchgate.net These reactions produce colored complexes with strong absorption maxima, for example, at 460 nm for DDQ in methanol and 843 nm for TCNQ in acetonitrile (B52724). minia.edu.eg

Ion-pair complexation is another strategy. This involves the reaction of the positively charged quaternary ammonium (B1175870) group of this compound with an anionic dye. For example, a method has been described based on the formation of an ion-pair complex with bromocresol green, which is extractable into chloroform (B151607) and exhibits an absorption maximum at 418 nm. researchgate.net Another method utilizes bromophenol blue, forming a stable yellow-colored ion-pair complex with an absorption maximum at 416 nm. researchgate.net This particular method was found to be linear in the concentration range of 10 to 80 µg/mL. researchgate.net

Interactive Data Table: Complexation-Based Spectrophotometric Methods

Method TypeReagentWavelength (nm)
Charge TransferIodine278
Ion-PairBromocresol Green418
Ion-PairBromophenol Blue416

Chromatographic Separation Techniques

Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound, especially in complex mixtures and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used chromatographic technique for the analysis of this compound. biomedres.info Numerous HPLC methods have been developed and validated for its quantification in bulk drugs and various dosage forms. biomedres.infoalliedacademies.orgbiomedres.info

These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or trifluoroacetic acid) and an organic modifier (like acetonitrile or methanol). biomedres.infoalliedacademies.orgbiomedres.infoijrpc.comnih.gov Detection is commonly performed using a UV detector at wavelengths around 210-220 nm. biomedres.infoalliedacademies.orgbiomedres.infonih.govjetir.org

Validation studies for these HPLC methods have consistently demonstrated excellent linearity, accuracy, precision, and specificity as per ICH guidelines. biomedres.infoalliedacademies.org For example, one method showed linearity in the concentration range of 24-56 µg/ml with a correlation coefficient of 0.999. alliedacademies.orgbiomedres.info Another study for the simultaneous estimation of this compound and levosalbutamol reported a linearity range of 2-6 µg/ml for this compound. ijrpc.com The limit of detection (LOD) and limit of quantification (LOQ) are important parameters for assessing the sensitivity of the method. Reported LOD and LOQ values for this compound have been in the range of 1.15 µg/ml and 3.49 µg/ml, respectively, in one study, and 1.27 μg/ml and 3.81μg/ml in another. biomedres.infobiomedres.infoijrpc.com

Interactive Data Table: Examples of Validated HPLC Methods for this compound

ColumnMobile PhaseFlow Rate (ml/min)Detection Wavelength (nm)Linearity Range (µg/ml)LOD (µg/ml)LOQ (µg/ml)
Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5µ)0.1% Trifluoroacetic acid and Acetonitrile (70:30 v/v)1.021024-561.153.49
Inertsil ODS 3V-RP C18 (250 mm x 4.6 mm, 5 µm)Acetonitrile and 0.03M Di-Potassium Hydrogen Phosphate (pH 3.2) (30:70 v/v)0.82422-61.273.81
Luna C-18(2) (150 x 4.6 mm, 5 µm)Acetonitrile and Phosphate buffer (pH 3.0) (30:70 v/v)1.02122–120.441.34
Agilent Zorbax SB-Aq (250 x 4.6 mm, 5 µ)Acetonitrile and 0.1 % Perchloric acid (50:50, % v/v)0.822012-18Not specifiedNot specified

Capillary electrophoresis (CE) is an alternative separation technique that offers high resolution and requires small sample volumes. nih.gov It separates ions based on their electrophoretic mobility in an electric field. nih.gov Capillary Zone Electrophoresis (CZE), the most common mode of CE, is particularly suitable for the analysis of charged molecules like this compound. nih.gov While less commonly reported than HPLC, CE methods have been developed for the analysis of this compound and have been shown to be suitable and accurate for its determination in pharmaceutical preparations. researchgate.net

Mass Spectrometry-Based Methods (e.g., LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides unparalleled sensitivity and selectivity for the quantification of this compound, especially at low concentrations in complex biological matrices such as plasma and urine. nih.govresearchgate.net This technique combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. researchgate.net

LC-MS/MS methods for this compound typically involve a sample preparation step, such as solid-phase extraction, to remove interfering components from the biological matrix. nih.gov The chromatographic separation is often achieved on a C18 or a mixed-mode column. nih.gov Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source, operating in the multiple reaction monitoring (MRM) mode for high specificity. nih.gov

These methods have been validated and successfully applied to pharmacokinetic studies. For instance, a sensitive LC-MS/MS method was developed for the simultaneous determination of ipratropium (B1672105) and salbutamol (B1663637) in rat plasma, with a lower limit of quantification (LLOQ) of 8 pg/mL for ipratropium. nih.gov Another method developed for the analysis of ipratropium cation in horse plasma and urine also demonstrated the ability to quantify the analyte at picogram per milliliter levels. nih.gov

Interactive Data Table: LC-MS/MS Method for this compound in Rat Plasma

ParameterValue
Sample MatrixRat Plasma
Extraction MethodSilica-based solid-phase extraction
Chromatographic ColumnShiseido Capcell Pak CR (SCX:C18=1:4, 150 mm × 2.0 mm, 5 µm)
Mobile PhaseMethanol/water (85:15, v/v) containing 20 mmol/L ammonium formate (B1220265) and 0.1% formic acid
Flow Rate0.3 mL/min
Ionization ModePositive Electrospray Ionization (ESI)
Detection ModeMultiple Reaction Monitoring (MRM)
Linearity Range8-1612 pg/mL

Radiometric and Radioreceptor Assays for Quantification

Radiometric and radioreceptor assays are highly sensitive methods utilized for the quantification of this compound, particularly at the low concentrations typically found in biological fluids.

A radioreceptor assay (RRA) has been developed for the determination of ipratropium bromide in human plasma and urine. This competitive binding assay is based on the competition between unlabeled ipratropium bromide and a radiolabeled ligand, such as [3H] N-methyl-scopolamine, for binding to muscarinic cholinergic receptors. The receptors are often sourced from preparations of rat cerebral cortex or calf brains. The amount of radioactivity bound to the receptors is inversely proportional to the concentration of ipratropium bromide in the sample.

This method has proven to be highly sensitive, with detection limits as low as 500 pg/mL in plasma and 5 ng/mL in urine. The validity of the assay has been established in a concentration range of 20 pg/mL to 1000 pg/mL. A key advantage of this assay is its specificity, with minimal interference from the metabolites of ipratropium bromide.

Assay Parameter Plasma Urine
Detection Limit500 pg/mL5 ng/mL
Validated Range20 - 1000 pg/mLNot Specified
Radioligand[3H] N-methyl-scopolamine[3H] N-methyl-scopolamine
Receptor SourceRat cerebral cortex / Calf brainsRat cerebral cortex / Calf brains

Electrochemical Detection Methods

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for the detection and quantification of pharmaceutical compounds. While specific applications for this compound are not extensively detailed in the provided search results, the principles of electrochemical detection are broadly applicable. These methods are based on measuring the electrical response of an electrochemical reaction between an electrode and the target analyte.

Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, are commonly employed in pharmaceutical analysis. These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The development of a selective electrochemical sensor for this compound would likely involve the modification of an electrode surface to enhance its interaction with the compound. For instance, a glassy carbon electrode could be modified with a nanocomposite material to increase its electroactive surface area and improve the electrocatalytic oxidation of the target molecule.

Aptamer-based biosensors, which utilize the high specificity of aptamers (single-stranded DNA or RNA molecules) for their target, can also be coupled with electrochemical transduction methods. An aptamer specific to this compound could be immobilized on an electrode surface. Upon binding of this compound, a conformational change in the aptamer could trigger a measurable electrical signal.

Quality Control and Impurity Profiling in Active Pharmaceutical Ingredient (API) Research

Ensuring the purity of the active pharmaceutical ingredient (API) is a critical aspect of quality control in drug manufacturing. Impurity profiling involves the identification and quantification of any unwanted chemicals that may be present in the API. For this compound, various chromatographic methods have been developed for this purpose.

A stability-indicating gradient LC-MS/MSn method has been developed for the quantitative determination of process-related impurities and degradation products of Ipratropium bromide in pharmaceutical formulations. This method is crucial for stress testing, where the drug is subjected to conditions such as heat, humidity, and light to identify potential degradation products.

High-performance liquid chromatography (HPLC) is a widely used technique for the simultaneous analysis of Ipratropium bromide and its related substances. A reported RP-HPLC method utilizes a C8 column with a gradient elution of methanol, acetonitrile, and trifluoroacetic acid in water. This method has been validated according to ICH guidelines and demonstrated good linearity, accuracy, and precision for the determination of seven related substances.

Validation Parameter Result
Linearity (r)> 0.9939
Recovery98.2 - 102.0%
Precision (%RSD)< 2.9%
LOD (Impurity A)0.05 µg
LOQ (Impurity A)0.15 µg

A method for detecting a specific impurity, "impurity A," in ipratropium bromide raw material has also been established using ion chromatography. This highlights the importance of developing specific analytical methods for known impurities to ensure the safety and quality of the final drug product.

Quantification in Complex Biological Matrices from Preclinical Studies (e.g., Plasma, Urine, Tissue Homogenates)

The quantification of this compound in complex biological matrices is essential for pharmacokinetic and toxicokinetic studies during preclinical development. The challenges associated with these matrices, such as the presence of interfering substances, necessitate robust and sensitive analytical methods.

As mentioned in section 7.4, radioreceptor assays have been successfully applied to the quantification of ipratropium bromide in plasma and urine, offering high sensitivity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for the bioanalysis of drugs and their metabolites in biological fluids. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. The development of a validated LC-MS/MS method for this compound would involve optimizing chromatographic conditions to separate the analyte from matrix components and tuning the mass spectrometer for sensitive and specific detection.

Sample preparation is a critical step in bioanalysis to remove interferences and concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction are commonly employed. The choice of sample preparation method depends on the nature of the biological matrix and the physicochemical properties of this compound.

Crystallographic Studies and Polymorphism Analysis

The solid-state properties of an API, including its crystal structure and polymorphism, can significantly impact its stability, solubility, and bioavailability. Crystallographic studies are therefore crucial for the characterization of this compound.

The crystal structure of ipratropium bromide monohydrate has been determined using synchrotron X-ray powder diffraction data. It crystallizes in the monoclinic space group P2₁/c. The analysis of the crystal structure reveals a network of hydrogen bonds involving the water molecule, the bromide anion, and the hydroxyl and ketone groups of the ipratropium cation.

Crystallographic Data for Ipratropium Bromide Monohydrate
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.21420(7)
b (Å)10.54617(13)
c (Å)24.0761(39)
β (°)99.9063(7)
Volume (ų)2054.574(22)
Z4

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy are used to identify and characterize different polymorphic forms of ipratropium bromide. The DSC thermogram of ipratropium bromide shows that it melts at approximately 230°C with decomposition. The potential for polymorphism in this compound necessitates careful control of the crystallization process during manufacturing to ensure the consistent production of the desired solid form.

Future Directions in L Ipratropium Bromide Research Preclinical Focus

Exploration of Novel Mechanisms beyond Muscarinic Antagonism in Preclinical Contexts

While the primary mechanism of l-ipratropium bromide is understood to be muscarinic receptor antagonism, leading to bronchodilation, emerging preclinical evidence suggests the compound may possess other pharmacologically relevant properties. Future preclinical research is poised to delve deeper into these non-anticholinergic actions, particularly focusing on potential anti-inflammatory effects.

In a rat model of acute pulmonary inflammation induced by cadmium, ipratropium (B1672105) bromide demonstrated an ability to reduce neutrophil numbers. fda.govnih.gov This finding suggests a potential modulatory effect on inflammatory cell infiltration. Further preclinical investigations are warranted to elucidate the precise molecular pathways through which this compound may exert such anti-inflammatory effects. This could involve exploring its impact on pro-inflammatory cytokine and chemokine signaling, as well as its influence on the expression of adhesion molecules on endothelial cells and leukocytes. In vitro studies utilizing macrophage models have also suggested that ipratropium can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. semanticscholar.org

Moreover, the role of acetylcholine (B1216132) as a potential inflammatory mediator in its own right opens up new avenues of investigation. researchgate.net By blocking muscarinic receptors, this compound may not only induce smooth muscle relaxation but also interfere with pro-inflammatory signaling cascades initiated by non-neuronal acetylcholine. researchgate.net Future preclinical studies could aim to dissect these dual effects, potentially revealing a more comprehensive understanding of this compound's therapeutic contributions in respiratory diseases characterized by both bronchoconstriction and inflammation. google.com

Development of Advanced Preclinical Models for Mechanistic Insights

To gain deeper mechanistic insights into the actions of this compound, the development and utilization of more sophisticated preclinical models that better recapitulate human lung physiology and pathology are crucial. Traditional in vitro and in vivo models have limitations in fully representing the complex cellular and structural environment of the human lung. researchgate.netdrugbank.com

Precision-Cut Lung Slices (PCLS): PCLS have emerged as a powerful ex vivo tool that preserves the native architecture of the lung, including airways, vasculature, and the extracellular matrix. frontiersin.orgdrugs.comnih.gov This model allows for the study of integrated physiological and pharmacological responses in a setting that maintains cell-cell and cell-matrix interactions. frontiersin.orgdntb.gov.ua For this compound research, PCLS can be used to investigate its effects on airway contractility, inflammatory responses, and even tissue remodeling in a more physiologically relevant context. frontiersin.orgresearchgate.net

Lung Organoids: Three-dimensional lung organoids, derived from pluripotent or adult stem cells, offer a high-fidelity in vitro system to model aspects of human lung development and disease. researchgate.netdrugbank.comanu.edu.au These organoids can be generated to contain various lung epithelial cell types and can be used to study the direct effects of this compound on specific cell populations and their functions. researchgate.netdrugbank.comanu.edu.au Lung organoids derived from patients with specific respiratory diseases, such as COPD, could provide a platform for personalized medicine research and for investigating how this compound's efficacy may vary depending on the disease phenotype. nih.govnih.gov

The application of these advanced preclinical models will be instrumental in dissecting the nuanced mechanisms of action of this compound, moving beyond simple bronchodilator effects to understand its potential influence on inflammation, mucus production, and airway remodeling.

Computational Chemistry and Molecular Dynamics Simulations of this compound-Receptor Interactions

Computational chemistry and molecular dynamics (MD) simulations are becoming increasingly valuable tools in pharmacology for understanding drug-receptor interactions at an atomic level. For this compound, these in silico approaches can provide profound insights into its binding kinetics and the structural determinants of its interaction with muscarinic receptors.

MD simulations can model the dynamic process of this compound binding to and unbinding from different muscarinic receptor subtypes (M1, M2, and M3). This can help to elucidate the molecular basis for its affinity and selectivity, or lack thereof. For instance, simulations can reveal key amino acid residues within the receptor's binding pocket that form crucial interactions with the drug, as well as the role of water molecules in mediating these interactions. A recent study investigating the unbinding of muscarinic antagonists from the M3 receptor highlighted the importance of specific residues and conformational changes in this process.

Furthermore, computational approaches can be used to predict how mutations in muscarinic receptors, which may be associated with certain disease states or patient populations, could alter the binding and efficacy of this compound. This knowledge can contribute to the development of more targeted and effective therapies. By combining computational predictions with experimental validation, a more complete picture of the molecular pharmacology of this compound can be achieved, paving the way for the rational design of next-generation muscarinic receptor antagonists with improved properties.

Innovative Formulation Research for Optimized Preclinical Delivery

Optimizing the delivery of this compound to its target sites in the lungs is a key area of future preclinical research. Innovative formulation strategies aim to enhance the drug's therapeutic index by improving its deposition, retention, and local concentration in the airways, while minimizing systemic absorption.

Nanoparticle-Based Formulations: Encapsulating this compound in nanoparticles, such as those made from biodegradable polymers or lipids, offers several potential advantages. Nanoparticles can be engineered to have specific sizes and surface properties that influence their aerodynamic behavior and deposition patterns within the respiratory tract. They can also provide sustained release of the drug, potentially prolonging its duration of action and allowing for less frequent administration.

Liposomal Formulations: Liposomes are another promising drug delivery vehicle for pulmonary administration. These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs and have been shown to be biocompatible and biodegradable. Liposomal formulations of this compound could potentially improve its solubility and stability, and by modifying the lipid composition, the release rate of the drug can be controlled.

Preclinical studies are needed to evaluate the efficacy and safety of these novel formulations. Such studies would involve in vitro characterization of the formulations' physical and chemical properties, as well as in vivo assessments of their pharmacokinetic and pharmacodynamic profiles in relevant animal models. The goal is to develop formulations that provide more efficient and targeted delivery of this compound to the airways, leading to improved therapeutic outcomes.

Investigation of Stereoisomer-Specific Activities in Preclinical Studies

Ipratropium bromide is a racemic mixture of two enantiomers. However, there is a notable gap in the preclinical literature regarding the specific pharmacological activities of the individual stereoisomers of ipratropium bromide. The synthesis of ipratropium bromide involves the quaternization of atropine (B194438), which itself is an ester of racemic tropic acid and tropine. nih.gov While methods for the synthesis and separation of ipratropium bromide and its related compounds for quality control have been described, preclinical studies specifically designed to compare the effects of the different stereoisomers are lacking. researchgate.net

Future preclinical research should focus on isolating the individual stereoisomers of ipratropium bromide and evaluating their distinct pharmacological profiles. This would involve comparing their binding affinities for the different muscarinic receptor subtypes (M1, M2, and M3) and assessing their functional activities in in vitro and in vivo preclinical models of respiratory disease.

It is possible that one stereoisomer is more potent or has a different selectivity profile than the other. Such findings could have significant implications for the therapeutic use of ipratropium bromide. For example, if one enantiomer is found to be responsible for the majority of the therapeutic effect while the other contributes more to off-target effects, the development of a single-enantiomer formulation could potentially offer an improved therapeutic window. Therefore, a thorough preclinical investigation into the stereoisomer-specific activities of ipratropium bromide is a critical and underexplored area of research.

Q & A

Q. What statistical approaches reconcile discrepancies in IB’s systemic anticholinergic side effects across populations?

  • Methodological Answer : Multivariate regression models adjusting for age, renal function, and comorbidities (e.g., benign prostatic hyperplasia) can isolate IB-specific effects. Meta-regression of RCTs showed higher epistaxis risk in adults (OR 2.09; 95% CI 1.40–3.11) but no increase in children, suggesting mucosal sensitivity differences .

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